ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGIJPOIXWIQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit the growth of certain cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits their normal function, leading to the observed effects. More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate
Result of Action
Similar compounds have shown activity in inhibiting the growth of certain cell lines. More research is needed to understand the specific molecular and cellular effects of this compound.
Biological Activity
Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that exhibits significant potential in various biological applications. The structure of this compound includes a thiadiazole moiety, which is frequently associated with diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.515 g/mol. The presence of functional groups such as the ethyl ester, acetamido group, and sulfanyl linkage contributes to its diverse chemical reactivity and biological properties.
Antimicrobial Activity
Compounds containing thiadiazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains. For instance, the compound's structural features may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival.
Anticancer Activity
Research indicates that thiadiazole derivatives can possess cytotoxic effects against cancer cells. This compound has been noted for its potential to inhibit cell proliferation in various cancer cell lines. The exact mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methoxyphenyl group may enhance lipophilicity, potentially affecting absorption and distribution in biological systems. Furthermore, modifications to the thiadiazole moiety or acetamido group could lead to derivatives with improved efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:
- Antiviral Activity : A study demonstrated that derivatives containing the thiadiazole ring exhibited antiviral activity against HIV strains with varying selectivity indices. For example, a related compound showed an EC50 value of 0.96 μg/mL against HIV-1 strain IIIB .
- Antitumor Activity : Research indicated that compounds with similar structural features demonstrated significant antitumor effects in vitro. The mechanism often involved the inhibition of cell cycle progression and induction of apoptosis .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of thiadiazole derivatives in treating infections and tumors. Results suggested that certain derivatives could significantly reduce tumor size and enhance survival rates in treated animals .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against other thiadiazole derivatives:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 4-(5-(2-methoxyphenoxy)-4-methyl-1,2,4-triazol-3-yl)sulfanyl)benzoate | Contains triazole instead of thiadiazole | Antifungal |
| N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | Similar thiadiazole core | Antimicrobial |
| Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate | Sulfonamide instead of sulfanyl | Antibacterial |
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiadiazole rings are known for their antimicrobial properties. Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate may exhibit similar activities against various bacterial strains. Preliminary studies suggest its efficacy against specific Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.
Anticancer Properties
Research indicates that thiadiazole derivatives can possess cytotoxic effects on cancer cells. This compound has shown promise in preliminary cytotoxicity assays against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further studies are required to elucidate the mechanisms of action and optimize its therapeutic efficacy.
Anti-inflammatory Effects
The compound's structure suggests it may also have anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit inflammatory mediators in various models. Investigating the compound's effects on cytokine production could provide insights into its potential therapeutic applications in inflammatory diseases.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity Assessment
In another study focused on anticancer properties, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This positions this compound as a promising candidate for further development in cancer therapy.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole core is a key reactive site. Its electron-deficient nature allows for nucleophilic and electrophilic substitutions.
| Reaction Type | Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted thiadiazole derivatives | Nitration occurs at the electron-rich C-5 position due to resonance stabilization. |
| Nucleophilic Attack | NH₂R (amines) in DMF | Amine-substituted thiadiazoles | Nucleophiles target the C-2 position, displacing the sulfanyl group. |
Sulfanyl (Thioether) Group Reactivity
The –S– linkage in the acetamido side chain undergoes oxidation and alkylation reactions:
| Reaction Type | Conditions | Products | Catalysts/Outcomes |
|---|---|---|---|
| Oxidation | H₂O₂/HOAc | Sulfoxide (R–SO–R) or sulfone (R–SO₂–R) | Controlled oxidation yields sulfoxide; excess oxidant forms sulfone. |
| Alkylation | R-X (alkyl halides), K₂CO₃ | Thioether derivatives with extended alkyl chains | SN2 mechanism dominates, favoring primary alkyl halides. |
Acetamido and Ester Group Transformations
The acetamido (–NHCO–) and ethyl ester (–COOEt) groups participate in hydrolysis and condensation:
Carbamoyl Urea Linkage Reactivity
The (4-methoxyphenyl)carbamoyl urea moiety (–NHCONH–) undergoes hydrolysis and cyclization:
Cross-Coupling Reactions
The aryl methoxy group (–OCH₃) enables palladium-catalyzed couplings:
Photochemical and Thermal Stability
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the thiadiazole ring, forming sulfenic acids and nitriles .
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Thermal Decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and thioamide byproducts.
Biological Interactions
While not a chemical reaction per se, interactions with enzymes inform reactivity:
-
Thymidylate Synthase Inhibition : The thiadiazole ring mimics folate substrates, forming covalent adducts with catalytic cysteine residues.
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Cytochrome P450 Oxidation : Hepatic enzymes oxidize the methoxy group to –OH, enhancing renal excretion.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ in substituents on the phenyl rings, linker groups, and heterocyclic systems. Key comparisons include:
Key Observations :
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves:
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Hydrazinolysis : Ethyl bromoacetate reacts with hydrazine hydrate to form ethyl 2-hydrazinylacetate.
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Thiosemicarbazide formation : The hydrazine derivative is treated with 4-methoxyphenyl isocyanate in dry ethanol, yielding a thiosemicarbazide intermediate.
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Cyclization : The thiosemicarbazide undergoes base-mediated cyclization (e.g., NaOH or KOH) to form 5-amino-1,3,4-thiadiazole-2-thiol. Typical yields range from 52% to 88% depending on the base and solvent.
Reaction Conditions :
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Solvent : Dry ethanol or tetrahydrofuran (THF).
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Temperature : Reflux (78–90°C).
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Base : 10% aqueous NaOH.
Functionalization with Sulfanylacetamide Linker
The sulfanylacetamide group is introduced via nucleophilic substitution:
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Activation of thiol group : 5-Amino-1,3,4-thiadiazole-2-thiol is treated with chloroacetyl chloride in the presence of triethylamine to form 2-(chloroacetyl)thio-1,3,4-thiadiazole.
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Amination : The chloro intermediate reacts with ethyl 4-aminobenzoate in dimethylformamide (DMF) at 60°C, yielding ethyl 4-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate.
Optimization Notes :
Urea Formation with 4-Methoxyphenyl Isocyanate
The 5-amino group on the thiadiazole ring is converted to a urea derivative:
Final Esterification
The ethyl benzoate group is introduced via esterification of the carboxylic acid precursor:
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Acid precursor : The intermediate from Step 2.2 is hydrolyzed using 2M HCl to yield 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoic acid.
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Esterification : The acid reacts with ethanol in the presence of sulfuric acid (catalytic) under reflux for 4 hours.
Characterization Data :
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1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, 3H, CH2CH3), 3.78 (s, 3H, OCH3), 4.30 (q, 2H, CH2CH3), 7.02–8.12 (m, 8H, aromatic).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation
A streamlined method condenses Steps 2.1–2.3 into a single reactor:
Solid-Phase Synthesis
For high-throughput applications, the compound has been synthesized on Wang resin:
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Immobilization : Ethyl 4-aminobenzoate is loaded onto resin via a photolabile linker.
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Stepwise functionalization : Sequential coupling with chloroacetyl chloride, 5-amino-1,3,4-thiadiazole-2-thiol, and 4-methoxyphenyl isocyanate.
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Cleavage : UV irradiation (365 nm) releases the product in 85% purity.
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
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Solvent Choice : THF enables easier scale-up than DCM due to lower boiling point and simpler recovery.
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Catalysts : Lipase enzymes (e.g., Candida antarctica) have been explored for esterification, improving yields to 78% under mild conditions.
Summary of Key Data
Table 1. Comparative Synthesis Metrics
Table 2. Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.35 (CH2CH3), 3.78 (OCH3), 7.02–8.12 (Ar) |
| IR (cm⁻¹) | 1725 (C=O ester), 1660 (C=O urea) |
| MS (ESI+) | m/z 488.2 [M+H]+ |
Q & A
Q. What methodologies validate metabolite identification in pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS to profile plasma metabolites in rodent models. Phase I metabolites (e.g., hydroxylation) and Phase II conjugates (glucuronides) are identified via fragmentation patterns. Compare retention times with synthetic standards for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
